N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline
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Overview
Description
The compound “N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline” is an organic compound . It’s a complex structure with multiple functional groups including a pyrazole ring and an aniline group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an aniline group, which is a phenyl group attached to an amino group . The compound also contains a chloro group and a trifluoromethyl group .Scientific Research Applications
Synthesis and Characterization
N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline is involved in the synthesis of various organic compounds, demonstrating its utility in organic chemistry. For instance, it plays a role in the formation of poly(N-methylaniline) through the anodic oxidation of N-methylaniline, where its structural changes during redox switching and the nature of degradation products are studied using spectroelectrochemical methods (Planes et al., 2014).
Catalytic Applications
The compound is also part of the catalytic processes, such as the boryl-directed, Ir-catalyzed C(sp3)-H borylation of alkylboronic acids. This process leads to the site-selective synthesis of polyborylalkanes, where pyrazolylaniline serves as a temporary directing group attached to the boron atom of alkylboronic acids, facilitating the reaction at various C-H bonds and yielding polyborylated products (Yamamoto et al., 2019).
Antimicrobial and Antifungal Activities
Moreover, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. A study synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds and screened them for in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. Some compounds showed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(3,5-dimethylphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3/c1-8-4-9(2)6-10(5-8)19-7-11-12(14(16,17)18)20-21(3)13(11)15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIBZRJZTGAQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(N(N=C2C(F)(F)F)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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